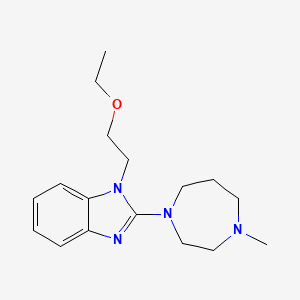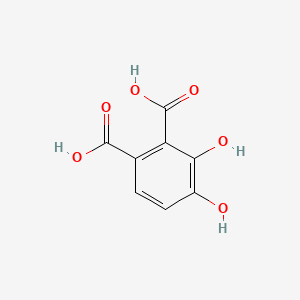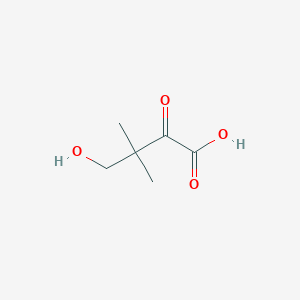
(-)-Iodocyanopindolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodocyanopindolol, [125I]- is a radiolabeled compound related to pindolol. It acts as both a beta-1 adrenoreceptor antagonist and a 5-hydroxytryptamine 1A receptor antagonist . This compound is widely used in scientific research, particularly for mapping the distribution of beta adrenoreceptors in the body .
Preparation Methods
The synthesis of iodocyanopindolol, [125I]- involves several steps. The starting material is typically an indole derivative, which undergoes iodination and subsequent cyanation to introduce the iodo and cyano groups, respectively . Industrial production methods follow similar steps but are optimized for large-scale synthesis and high yield .
Chemical Reactions Analysis
Iodocyanopindolol, [125I]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Iodocyanopindolol, [125I]- has numerous applications in scientific research:
Chemistry: Used as a radioligand in binding studies to investigate the properties of beta adrenoreceptors.
Biology: Employed in studies to map the distribution of beta adrenoreceptors in various tissues.
Medicine: Utilized in research to understand the role of beta adrenoreceptors in cardiovascular diseases.
Industry: Applied in the development of new drugs targeting beta adrenoreceptors.
Mechanism of Action
Iodocyanopindolol, [125I]- exerts its effects by binding to beta-1 adrenoreceptors and 5-hydroxytryptamine 1A receptors . This binding inhibits the action of endogenous agonists like adrenaline and serotonin, leading to a decrease in heart rate and blood pressure . The molecular targets involved include the beta-1 adrenoreceptors and 5-hydroxytryptamine 1A receptors .
Comparison with Similar Compounds
Iodocyanopindolol, [125I]- is unique due to its dual action as a beta-1 adrenoreceptor antagonist and a 5-hydroxytryptamine 1A receptor antagonist . Similar compounds include:
Pindolol: A non-selective beta blocker with intrinsic sympathomimetic activity.
Propranolol: A non-selective beta blocker without intrinsic sympathomimetic activity.
Timolol: A non-selective beta blocker used primarily in the treatment of glaucoma.
These compounds share similar mechanisms of action but differ in their selectivity and clinical applications .
Properties
CAS No. |
80180-26-3 |
|---|---|
Molecular Formula |
C16H20IN3O2 |
Molecular Weight |
413.25 g/mol |
IUPAC Name |
4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-iodo-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C16H20IN3O2/c1-16(2,3)19-8-10(21)9-22-13-6-4-5-11-14(13)15(17)12(7-18)20-11/h4-6,10,19-21H,8-9H2,1-3H3 |
InChI Key |
JBLUMBNIBNHRSO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C(=C(N2)C#N)I)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C(=C(N2)C#N)I)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1214585.png)

![4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1214588.png)


